L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl-

Descripción general

Descripción

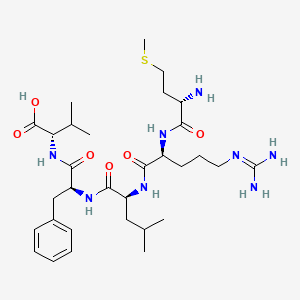

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- is a complex peptide compound with a unique structure that includes multiple amino acids

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Coupling: Each amino acid is activated and coupled to the growing peptide chain.

Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methionine residue, converting it to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide.

Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, performic acid.

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various alkylating agents, acylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide or methionine sulfone.

Aplicaciones Científicas De Investigación

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- has several applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and reactions.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Potential therapeutic applications, including as a drug candidate for targeting specific diseases.

Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mecanismo De Acción

The mechanism of action of L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

- L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanyl-L-alanyl-L-α-glutamyl-L-glutaminyl-L-prolyl-L-methionine

Uniqueness

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Actividad Biológica

L-Valine, L-methionyl-L-arginyl-L-leucyl-L-phenylalanyl is a complex peptide composed of essential amino acids that play crucial roles in various biological processes. This article explores its biological activity, focusing on its physiological functions, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

L-Valine is one of the branched-chain amino acids (BCAAs) essential for human health, while L-methionine, L-arginine, L-leucine, and L-phenylalanine are also critical for protein synthesis and metabolic pathways. The combination of these amino acids in peptide form enhances their bioavailability and biological effects.

Biological Functions

-

Protein Synthesis :

- Essential for muscle growth and repair.

- Supports the synthesis of neurotransmitters and hormones.

-

Metabolic Regulation :

- BCAAs like valine and leucine are involved in energy production during exercise.

- Methionine acts as a precursor for cysteine and taurine, vital for antioxidant defense.

-

Immune Function :

- Arginine is crucial for the production of nitric oxide, which plays a role in immune response.

The biological activity of this peptide can be attributed to several mechanisms:

- Enzymatic Activity : The peptide acts as a substrate for various enzymes, including proteases. For instance, Z-Val-Lys-Met-AMC is used to study protease kinetics through fluorescence-based assays.

- Hormonal Regulation : Amino acids influence insulin secretion and sensitivity, affecting glucose metabolism. Methionine restriction has been shown to modulate energy balance through fibroblast growth factor 21 (FGF-21) signaling .

- Cardiovascular Health : Research indicates that BCAAs can have protective effects on the heart. Studies show that L-valine administration can reduce the duration of arrhythmias in ischemia-reperfusion models .

Case Studies

-

Cardiac Protection :

A study involving the infusion of L-leucine and L-valine demonstrated significant antiarrhythmic properties during induced ischemia in rats. Both amino acids lowered blood pressure and reduced arrhythmia duration significantly (P<0.05) . -

Metabolic Effects :

Methionine restriction studies indicated that reducing methionine intake led to decreased fat mass and body weight while promoting hyperphagia through FGF-21 signaling pathways . -

Antifungal Activity :

Research has identified potential antifungal applications for amino acids, with specific attention to methionine's role in inhibiting fungal enzyme pathways critical for survival .

Comparative Analysis

| Amino Acid | Role | Mechanism |

|---|---|---|

| L-Valine | Energy production | Involved in BCAA metabolism |

| L-Methionine | Antioxidant precursor | Source of cysteine |

| L-Arginine | Nitric oxide synthesis | Immune response modulation |

| L-Leucine | Muscle protein synthesis | Stimulates mTOR pathway |

| L-Phenylalanine | Neurotransmitter precursor | Converts to tyrosine |

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H52N8O6S/c1-18(2)16-23(37-27(41)22(12-9-14-35-31(33)34)36-26(40)21(32)13-15-46-5)28(42)38-24(17-20-10-7-6-8-11-20)29(43)39-25(19(3)4)30(44)45/h6-8,10-11,18-19,21-25H,9,12-17,32H2,1-5H3,(H,36,40)(H,37,41)(H,38,42)(H,39,43)(H,44,45)(H4,33,34,35)/t21-,22-,23-,24-,25-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKRFGCAWGMRSR-KEOOTSPTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCSC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H52N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647763 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

664.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193763-81-4 | |

| Record name | L-Methionyl-N~5~-(diaminomethylidene)-L-ornithyl-L-leucyl-L-phenylalanyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.